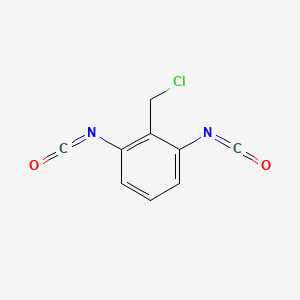
2-(Chloromethyl)-1,3-diisocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,3-diisocyanatobenzene is an aromatic compound that contains a benzene ring substituted with a chloromethyl group and two isocyanate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Blanc chloromethylation, which involves the reaction of formaldehyde and hydrogen chloride with a benzene derivative in the presence of a Lewis acid catalyst such as zinc chloride . The resulting chloromethylated benzene can then be treated with phosgene to introduce the isocyanate groups.
Industrial Production Methods
Industrial production of 2-(Chloromethyl)-1,3-diisocyanatobenzene may involve large-scale chloromethylation and phosgenation processes. These methods require careful control of reaction conditions to ensure high yields and purity of the final product. Safety measures are also crucial due to the toxic and hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1,3-diisocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles can react with the chloromethyl group or isocyanate groups.
Catalysts: Lewis acids such as zinc chloride are commonly used in the chloromethylation step.
Solvents: Organic solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products
Urea Derivatives: Reaction with amines leads to the formation of urea derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution of the chloromethyl group results in various substituted benzene derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,3-diisocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the production of polymers and resins due to its reactivity with nucleophiles.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,3-diisocyanatobenzene involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the isocyanate groups can form urea derivatives through addition reactions. These reactions are facilitated by the electrophilic nature of the carbon atoms in the chloromethyl and isocyanate groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the isocyanate groups.
Diisocyanatobenzene: Contains isocyanate groups but lacks the chloromethyl group.
Benzyl Chloride: Contains a chloromethyl group but lacks the isocyanate groups.
Uniqueness
2-(Chloromethyl)-1,3-diisocyanatobenzene is unique due to the presence of both a chloromethyl group and two isocyanate groups on the benzene ring. This combination of functional groups provides a high degree of reactivity and versatility in chemical synthesis, making it valuable for various applications in organic chemistry and materials science.
Propriétés
Numéro CAS |
59491-42-8 |
|---|---|
Formule moléculaire |
C9H5ClN2O2 |
Poids moléculaire |
208.60 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-diisocyanatobenzene |
InChI |
InChI=1S/C9H5ClN2O2/c10-4-7-8(11-5-13)2-1-3-9(7)12-6-14/h1-3H,4H2 |
Clé InChI |
MSXZMXBJSSFYJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N=C=O)CCl)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)


![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)



![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)
